molecular formula C19H23N7O B2662847 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1058232-41-9

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

カタログ番号: B2662847
CAS番号: 1058232-41-9
分子量: 365.441
InChIキー: LWCTZUFJWFWOLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a heterocyclic molecule featuring a [1,2,3]triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 2-phenylbutan-1-one substituent. The triazolopyrimidine scaffold is notable for its dual nitrogen-containing rings, enabling hydrogen bonding and π-π stacking interactions, which are critical in medicinal chemistry for target binding .

特性

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-3-15(14-7-5-4-6-8-14)19(27)26-11-9-25(10-12-26)18-16-17(20-13-21-18)24(2)23-22-16/h4-8,13,15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCTZUFJWFWOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole and piperazine components in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar derivatives display moderate to excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
5aModerateGood
5bExcellentModerate
5kGoodExcellent

These findings suggest that the compound could be explored further for its potential use in developing new antimicrobial agents.

Neurological Applications

Compounds with piperazine structures have been implicated in neurological applications, particularly as anxiolytics and antidepressants. The potential modulation of neurotransmitter systems by this compound could lead to new treatments for anxiety and depression. Further research is needed to elucidate its effects on neurochemical pathways.

Case Studies

Recent studies have explored the efficacy of related compounds in clinical settings:

  • Triazole Derivatives in Cancer Therapy : A study demonstrated significant tumor reduction in animal models treated with triazole-containing compounds.
  • Antimicrobial Screening : In vitro assays showed potent activity against multidrug-resistant bacterial strains, highlighting the need for further exploration of these derivatives.

作用機序

The compound exerts its effects primarily through inhibition of specific enzymes:

類似化合物との比較

Core Heterocycle Modifications

Triazolopyrimidine vs. Triazolopyridine

  • Target Compound : The [1,2,3]triazolo[4,5-d]pyrimidine core contains a pyrimidine ring (two nitrogen atoms), enhancing polarity and hydrogen-bonding capacity.
  • Impurity B (MM0421.02) : Features a triazolo[4,3-a]pyridine core (pyridine with one nitrogen), reducing polarity but maintaining planar geometry. This impurity, reported in pharmaceutical standards, highlights the structural variability in triazole-fused heterocycles .

Pyrazolotriazolopyrimidines

  • Compounds 7 and 9 () : Contain pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine cores, differing in fusion positions ([4,3-c] vs. [4,5-d]). These isomers exhibit distinct electronic profiles and stability; for example, compound 7 isomerizes to derivative 6 under specific conditions, suggesting the target compound’s [4,5-d] fusion may offer greater stability .

Substituent Variations

Compound Name Core Structure Substituents Functional Impact Reference
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine Piperazine, 2-phenylbutan-1-one Ketone group may enhance metabolic stability vs. alkyl chains -
Impurity B (MM0421.02) Triazolo[4,3-a]pyridine 4-Phenylpiperazin-1-ylpropyl Propyl linker increases flexibility but may reduce target selectivity
Compound 3 () Pyrazolo[3,4-d]pyrimidine Hydrazine, p-tolyl Hydrazine moiety introduces reactivity but reduces stability

生物活性

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core linked to a piperazine moiety and a phenylbutanone side chain. Its molecular formula is C18H22N6C_{18}H_{22}N_{6} with a molecular weight of approximately 342.41 g/mol. The presence of the triazolo-pyrimidine scaffold is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit atypical protein kinase C (aPKC) isoforms, which play a role in cell signaling pathways related to cancer progression and vascular permeability .
  • Antitumor Activity : The triazolo[4,5-d]pyrimidine derivatives have demonstrated significant antitumor properties by targeting specific kinases involved in tumor growth and metastasis .

Biological Activity Data

Activity Effect IC50 Value Reference
Inhibition of aPKCζPotent inhibitor0.012 μM
Antitumor activitySignificant reduction in cell viabilityVaries by cell line
Modulation of vascular permeabilityIncreased permeability at higher concentrationsNot specified

Case Studies

  • Anticancer Studies : A study evaluated the anticancer effects of related triazolo-pyrimidine compounds. The results indicated that certain derivatives exhibited potent inhibition of cancer cell lines, suggesting that modifications in the structure could enhance efficacy against specific tumors .
  • Vascular Permeability : Another study investigated the effects of similar compounds on endothelial cells. It was found that these compounds could modulate VEGF-induced permeability, indicating potential applications in treating conditions like edema or cancer metastasis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。